Thiacloprid
Overview
Description
Thiacloprid is an insecticide belonging to the neonicotinoid class. It is primarily used in agriculture to control a variety of sucking and chewing insects, such as aphids and whiteflies. This compound works by disrupting the nervous system of insects, leading to their eventual death .
Mechanism of Action
Target of Action
Thiacloprid, a member of the neonicotinoid class of insecticides, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . It also interacts with the CHRNA7-FAM7A fusion protein in humans .
Mode of Action
This compound’s mode of action involves stimulating the nAChRs, disrupting the insect’s nervous system . As a potent agonist of insect nAChRs, this compound can bind to γ-aminobutiric acid (GABA) receptors at the postsynaptic membrane . This interaction disrupts signal transduction in the insect’s central nervous system .
Biochemical Pathways
This compound affects several biochemical pathways. It induces up-regulation of genes related to glutathione metabolism and Toll-like receptor signaling pathway . Microbial systems release the cyano group of this compound and oxidize the hydroxyl group to generate 4-hydroxy this compound, which is rapidly converted into 4-keto-imeni this compound by the decyanotation process .
Pharmacokinetics
It’s known that this compound is a small molecule with a molecular weight of 252723 . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
This compound’s action results in molecular and cellular effects. It has been found to cause a decrease in spermatozoa and leads to telomere defects . It also affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis . Moreover, it impairs the learning performance of bees .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, nutrients have been found to influence this compound-induced toxicity .
Biochemical Analysis
Biochemical Properties
Thiacloprid’s primary role in biochemical reactions involves the disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction with the receptors leads to overstimulation and eventual paralysis of the insect, effectively controlling the pest population .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in a study examining the effects of this compound on the male reproductive system, it was found that exposure to this compound causes a decrease in spermatozoa . In another study, it was found that this compound exposure led to severe acute symptoms in bees .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nicotinic acetylcholine receptors, disrupting the insect’s nervous system . This disruption is similar to other neonicotinoids, indicating a shared mechanism of action among these types of insecticides .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For example, a study found that sub-lethal larval exposure to this compound decreased honeybee antenna EAG responses to floral scents, leading to increased olfactory selectivity . This suggests that the effects of this compound can change over time, potentially leading to long-term impacts on the organisms exposed to it.
Dosage Effects in Animal Models
The effects of this compound have been studied in various animal models, and it has been found that these effects can vary with different dosages. For instance, a study found that gestational exposure to this compound affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, microbial systems release the cyano group of this compound and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy this compound . This indicates that this compound interacts with various enzymes and cofactors within these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiacloprid is synthesized through a multi-step processThe reaction conditions typically involve the use of solvents like dichloromethane and acetonitrile, and reagents such as sodium hydride and cyanamide .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiacloprid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Thiacloprid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new detection methods.
Biology: this compound is studied for its effects on non-target organisms, particularly pollinators like honeybees.
Medicine: Research is ongoing to understand its potential impacts on human health.
Industry: this compound is used in the development of new insecticides and pest control strategies.
Comparison with Similar Compounds
Thiacloprid is similar to other neonicotinoid insecticides such as imidacloprid, acetamiprid, and thiamethoxam. it has unique properties that make it effective against certain pests that may be resistant to other neonicotinoids. For example:
Imidacloprid: More toxic to certain non-target organisms compared to this compound.
Acetamiprid: Less effective against some resistant pest populations.
Thiamethoxam: Similar mode of action but different metabolic pathways.
This compound’s unique chemical structure and mode of action make it a valuable tool in integrated pest management strategies.
Properties
IUPAC Name |
[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKPVIRMVDYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034961, DTXSID60861210 | |
Record name | Thiacloprid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [HSDB] | |
Record name | Thiacloprid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7399 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
decomp >270 °C | |
Record name | Thiacloprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L | |
Record name | Thiacloprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.46 g at 20 °C | |
Record name | Thiacloprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C) | |
Record name | Thiacloprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish crystalline powder, Crystals from ether | |
CAS No. |
111988-49-9 | |
Record name | Thiacloprid [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111988499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiacloprid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08620 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiacloprid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIACLOPRID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSV3A944A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thiacloprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
Record name | Thiacloprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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